molecular formula C11H12BrNO3 B2540873 Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate CAS No. 1021859-84-6

Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate

Cat. No. B2540873
CAS RN: 1021859-84-6
M. Wt: 286.125
InChI Key: HVLQSHBSZNHJCZ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazines, which are heterocyclic compounds containing a benzene ring fused to a 1,4-oxazine ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives has been achieved through the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, although with low yields. These derivatives can also be obtained by hydrogenation of ethyl 2H-1,4-benzoxazine-3-carboxylate with satisfactory yield . Another related compound, ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, was synthesized by a multi-step process involving nitration, reduction, diazotation, and bromination . These methods provide a foundation for the synthesis of this compound, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized by FTIR and NMR and analyzed by X-ray diffraction, with theoretical calculations performed using density functional theory (DFT) . Similarly, the structure of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate was established using elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, mass spectrometry, and X-ray analysis . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of the 1,4-benzoxazine derivatives is influenced by the substituents on the benzoxazine ring. For example, the synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate from an acetal precursor involves a four-step reaction . The presence of a bromo substituent, as in the case of this compound, would likely affect its reactivity and could be used for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups, such as a bromo substituent, can influence the electron density of the molecule, which in turn affects properties like solubility, melting point, and reactivity. Theoretical calculations, such as those performed for ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, can predict geometric parameters, vibrational assignments, and chemical shifts, providing insights into the physical and chemical properties of these compounds .

Scientific Research Applications

Chemical Synthesis and Compound Libraries

Ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates and related compounds have been synthesized using a flow chemistry approach. This method is noted for producing a library of compounds that can be used for various research purposes. Interestingly, the amide-linked library was found to be non-toxic, while the ester-linked analogues showed significant cytotoxicity against various carcinoma cell lines, suggesting potential in cancer research, specifically in developing ovarian carcinoma-specific cytotoxic agents (Lin et al., 2016).

Synthesis of Derivatives

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives have been synthesized from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate. These derivatives were obtained in low yields but could be obtained satisfactorily through hydrogenation. This synthesis pathway offers insights into the chemical behavior and potential applications of these compounds in various fields, including material science and medicinal chemistry (Mayer et al., 2001).

Future Directions

The future directions for this compound are not specified in the search results. Given its synthesis from amino phenols and dibromopropanoates, it could potentially be used in further chemical reactions .

properties

IUPAC Name

ethyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-15-11(14)9-6-13-8-5-3-4-7(12)10(8)16-9/h3-5,9,13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQSHBSZNHJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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